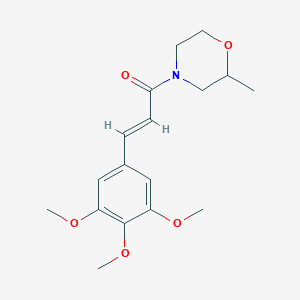
N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine: is a chemical compound that belongs to the class of cinnamoyl derivatives. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, antitumor, antioxidant, and antipyretic effects . The compound is synthesized by modifying the cinnamic acid structure, which is a naturally occurring aromatic fatty acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine typically involves a condensation reaction and a coupling reaction. The key steps include:
Condensation Reaction: The reaction between 3,4,5-trimethoxycinnamic acid and an amine to form an amide intermediate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the substituents involved but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Wirkmechanismus
The mechanism of action of N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine involves its interaction with molecular targets and pathways in the body. The compound has been shown to:
Suppress Norepinephrine Content: It exhibits sedative effects by suppressing norepinephrine content in the locus coeruleus, a region in the brain associated with stress and opiate withdrawal.
Inhibit Glutamate-Induced Neurotoxicity: The compound inhibits the neurotoxic effects of glutamate, a neurotransmitter that can cause neuronal damage when present in excess.
Vergleich Mit ähnlichen Verbindungen
3,4,5-Trimethoxycinnamic Acid: A precursor in the synthesis of N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine, known for its sedative effects.
N-(3,4,5-Trimethoxycinnamoyl)-Δ3-piperidine-2-one: Another cinnamoyl derivative with similar biological activities.
Uniqueness: this compound is unique due to its specific structure, which combines the cinnamoyl moiety with a morpholine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
64038-99-9 |
|---|---|
Molekularformel |
C17H23NO5 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
(E)-1-(2-methylmorpholin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H23NO5/c1-12-11-18(7-8-23-12)16(19)6-5-13-9-14(20-2)17(22-4)15(10-13)21-3/h5-6,9-10,12H,7-8,11H2,1-4H3/b6-5+ |
InChI-Schlüssel |
VHIQIWNMJNROCC-AATRIKPKSA-N |
Isomerische SMILES |
CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide](/img/structure/B14154488.png)
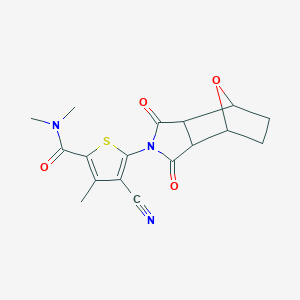
![1,4-Bis[2-[(4-methoxyphenyl)amino]-2-oxoethyl]-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14154496.png)

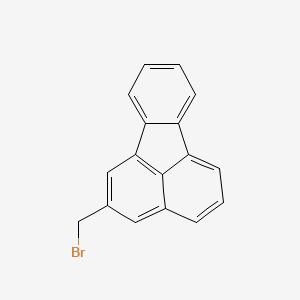
![1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine](/img/structure/B14154505.png)
![1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14154515.png)

![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)
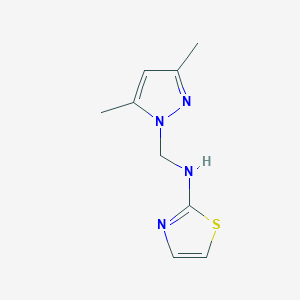
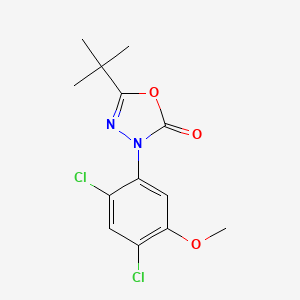
![1-(4-Fluorophenyl)-3-({3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}amino)pyrrolidine-2,5-dione](/img/structure/B14154551.png)
